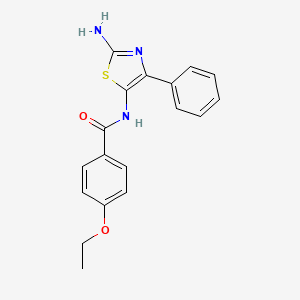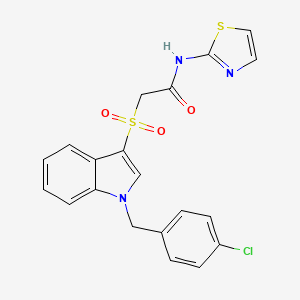
1-(4-Chlorobenzyl)-3-(4-(diethylamino)but-2-yn-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- The synthesis of similar urea derivatives often involves reactions of specific isocyanates with various anilines or alkane-α,ω-diamines, yielding a range of N,N′-disubstituted ureas with potential biological activity (Danilov et al., 2021).
Molecular Structure Analysis
- Structural analyses of related urea compounds reveal varying molecular configurations. For example, certain butyl(chlorobenzothiazolyl)urea molecules display a roughly planar structure in their crystal form (Ke Li et al., 2006).
Chemical Reactions and Properties
- Ureas like 1-(4-Chlorobenzyl)-3-(4-(diethylamino)but-2-yn-1-yl)urea often exhibit interesting chemical properties, such as participating in complexation-induced unfolding and forming hydrogen-bonded complexes, as observed in studies of heterocyclic ureas (Corbin et al., 2001).
Scientific Research Applications
Nitrogen Source in Agriculture
Compounds containing urea are significant in agriculture, primarily as nitrogen sources. Urea-based fertilizers are widely used to enhance soil fertility and crop yield due to their high nitrogen content. For example, a study explored the efficiency of various nitrogen sources, including urea and its combinations, in rice agriculture. The findings suggested that urea, when combined with certain inhibitors, could reduce ammonia volatilization and increase nitrogen uptake and rice yield, especially when flooding is delayed after nitrogen application (Norman et al., 2009).
Anticancer Research
Urea derivatives have been studied for their potential anticancer properties. A study synthesized and evaluated the cytotoxicity of 1-aryl-3-(2-chloroethyl) ureas on human adenocarcinoma cells, showing promising results comparable to known chemotherapy agents (Gaudreault et al., 1988).
Enzyme Inhibition
Specific urea compounds have been identified as enzyme inhibitors, which is a crucial aspect in drug development for diseases like Alzheimer's. For instance, one study synthesized and evaluated the antiacetylcholinesterase activity of certain urea compounds, optimizing the spacer length for efficient enzyme inhibition (Vidaluc et al., 1995).
Gas Adsorption Materials
Urea-functionalized compounds have been explored for their gas adsorption capabilities, particularly for pollutants like SO2 and NH3. A study on metal-organic frameworks with internal urea-functionalized linkers showed high uptake values for SO2 and NH3, attributed to the urea functionality's hydrogen-bonding interactions (Glomb et al., 2017).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-(diethylamino)but-2-ynyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c1-3-20(4-2)12-6-5-11-18-16(21)19-13-14-7-9-15(17)10-8-14/h7-10H,3-4,11-13H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEIIPFGTRZRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCNC(=O)NCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(4-(diethylamino)but-2-yn-1-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2490069.png)
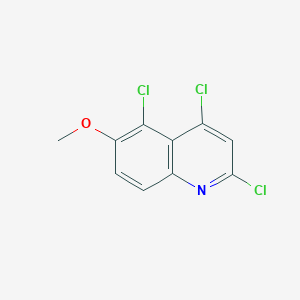
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2490072.png)
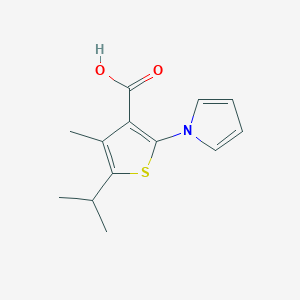
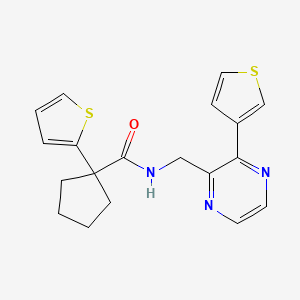
![3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B2490075.png)
![5-amino-N-[3-(methylsulfanyl)phenyl]-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490077.png)
![7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2490079.png)
![3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2490080.png)


![2,3-dimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2490085.png)
